molecular formula C8H14Cl2N2O2 B13830068 N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide CAS No. 3183-24-2

N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide

Cat. No.: B13830068
CAS No.: 3183-24-2
M. Wt: 241.11 g/mol
InChI Key: BRVMSVLWRSTNBR-UHFFFAOYSA-N
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Description

N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide (CAS RN: 5338-18-1) is a chloroethyl-substituted acetamide derivative with the molecular formula C₉H₁₄Cl₂N₂O₂ . Structurally, it features a carbamoylmethyl group linked to two 2-chloroethyl substituents and an acetamide moiety. The compound is identified in safety data sheets as a research chemical requiring careful handling due to incomplete toxicological data .

Properties

CAS No.

3183-24-2

Molecular Formula

C8H14Cl2N2O2

Molecular Weight

241.11 g/mol

IUPAC Name

2-acetamido-N,N-bis(2-chloroethyl)acetamide

InChI

InChI=1S/C8H14Cl2N2O2/c1-7(13)11-6-8(14)12(4-2-9)5-3-10/h2-6H2,1H3,(H,11,13)

InChI Key

BRVMSVLWRSTNBR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(=O)N(CCCl)CCCl

Origin of Product

United States

Preparation Methods

The synthesis of N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide involves the reaction of 2-chloroethylamine hydrochloride with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction conditions typically include a temperature range of 0-5°C and a reaction time of 2-3 hours . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium azide or sodium methoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide involves its interaction with cellular components, leading to the disruption of normal cellular functions. The compound targets specific molecular pathways, including DNA and protein synthesis, resulting in cytotoxic effects. This mechanism is particularly relevant in its potential use as an anticancer agent .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison

Compound Name Molecular Formula Substituents Key Functional Groups Reference
N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide C₉H₁₄Cl₂N₂O₂ Bis(2-chloroethyl) carbamoylmethyl Acetamide, carbamoyl, chloroethyl
HN1 (Bis(2-chloroethyl)ethylamine) C₅H₁₁Cl₂N Bis(2-chloroethyl) ethylamine Amine, chloroethyl
2-Chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide C₁₂H₁₅ClN₂O₂ 2,6-Dimethylphenyl carbamoyl methyl Acetamide, carbamoyl, chloro
N-(2-Chloroethyl)acetamide C₄H₈ClNO 2-Chloroethyl Acetamide, chloroethyl
  • Chloroethyl Groups : The target compound and HN1 share bis(2-chloroethyl) substituents, which are critical for alkylation reactions. However, HN1 lacks the carbamoyl linkage, making it a more potent vesicant and alkylating agent .
  • Aromatic vs.

Physicochemical Properties

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility Boiling Point (°C) Reference
This compound 254.71 Not specified Not specified
HN1 172.05 Low (hydrophobic) Not reported
2-Chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide 254.71 Chloroform, Methanol, DMSO Not specified
N-(2-Chloroethyl)acetamide 121.57 Polar solvents Not reported
  • Solubility: Aromatic derivatives (e.g., ) exhibit better solubility in organic solvents due to non-polar substituents, whereas simpler chloroethyl acetamides (e.g., ) are more polar .

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